molecular formula C15H14FNO2 B2371729 (4-Fluoro-phenylamino)-p-tolyl-acetic acid CAS No. 725252-96-0

(4-Fluoro-phenylamino)-p-tolyl-acetic acid

Cat. No.: B2371729
CAS No.: 725252-96-0
M. Wt: 259.28
InChI Key: DMUQEESBLUEEEA-UHFFFAOYSA-N
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Description

(4-Fluoro-phenylamino)-p-tolyl-acetic acid is an organic compound that features a fluorinated phenyl group attached to an amino group, which is further connected to a p-tolyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenylamino)-p-tolyl-acetic acid typically involves the following steps:

    Nitration: The starting material, p-toluidine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Fluorination: The amino group is then subjected to fluorination using a fluorinating agent like Selectfluor.

    Acylation: The fluorinated aniline derivative is then acylated with acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenylamino)-p-tolyl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

(4-Fluoro-phenylamino)-p-tolyl-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenylamino)-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-phenylamino)-p-tolyl-acetic acid: shares structural similarities with compounds like (4-Fluoro-phenylamino)-benzoic acid and (4-Fluoro-phenylamino)-phenylacetic acid.

Uniqueness

  • The presence of the p-tolyl-acetic acid moiety distinguishes this compound from its analogs, potentially offering unique pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-fluoroanilino)-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-2-4-11(5-3-10)14(15(18)19)17-13-8-6-12(16)7-9-13/h2-9,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUQEESBLUEEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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